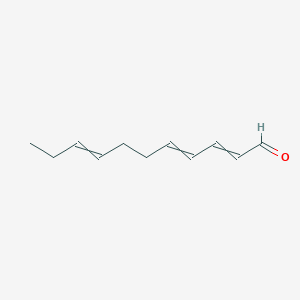![molecular formula C15H15NO3 B8524043 benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)
benzyl N-[(4-hydroxyphenyl)methyl]carbamate
Overview
Description
benzyl N-[(4-hydroxyphenyl)methyl]carbamate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant aromas and flavors. This particular compound is characterized by the presence of a benzyl ester group and a hydroxybenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4-hydroxyphenyl)methyl]carbamate typically involves the esterification of 4-hydroxybenzyl alcohol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[(4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
benzyl N-[(4-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[(4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxybenzyl moiety, which can then interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxybenzyl group but lacks the ester functionality.
Benzyl benzoate: Contains the benzyl ester group but lacks the hydroxybenzyl group.
4-Hydroxybenzyl alcohol: Contains the hydroxybenzyl group but lacks the ester functionality.
Uniqueness
benzyl N-[(4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both the hydroxybenzyl and benzyl ester groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H15NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |
InChI Key |
DDULMAJJEKQKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
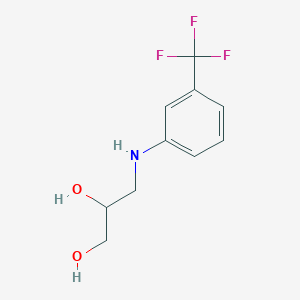

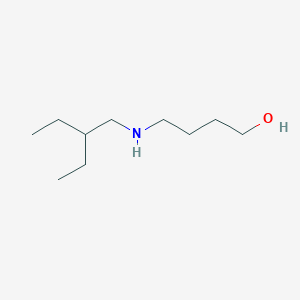
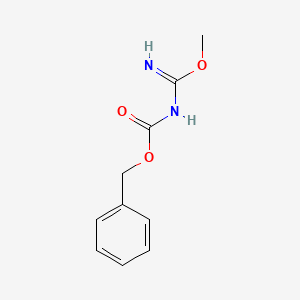
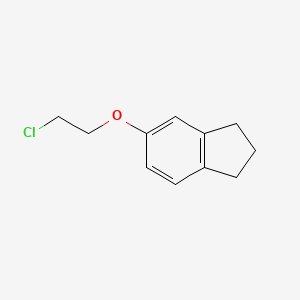
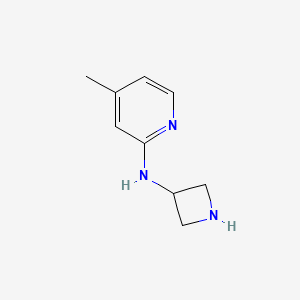
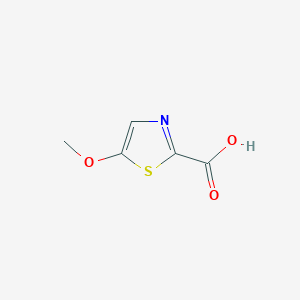

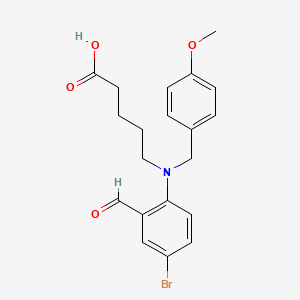
![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)
![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)
![1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8524072.png)
![2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene](/img/structure/B8524077.png)
